![molecular formula C9H10N4O3S2 B12930980 N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid CAS No. 53131-82-1](/img/structure/B12930980.png)
N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid
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Overview
Description
N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 1,2,4-triazole ring in its structure contributes to its multidirectional biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid typically involves the reaction of sulphanilic acid with a suitable triazole precursor under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
1. Antimicrobial Activity
Research indicates that N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in developing new antimicrobial agents .
2. Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer activity. It has been evaluated for its ability to inhibit cancer cell proliferation in various cancer types. Further research is needed to elucidate the mechanisms behind its anticancer effects and to establish effective dosing regimens .
Case Studies
Case Study 1: HPLC Method Development
A study was conducted to develop an HPLC method for the separation and quantification of this compound in pharmaceutical formulations. The optimized conditions led to high resolution and reproducibility in results, demonstrating the method's reliability for quality control purposes .
Case Study 2: Antimicrobial Efficacy Assessment
In a laboratory setting, various concentrations of this compound were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition of bacterial growth at specific concentrations, highlighting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- N-(1,5-dihydro-3-phenyl-5-thioxo-4H-1,2,4-triazol-4-yl)benzamide
- 3-methyl-5-thioxo-1H-1,2,4-triazol-4-yl derivatives
Uniqueness
N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity .
Biological Activity
N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thioxo group attached to a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine. The resulting product can be further purified using various chromatography techniques .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown effectiveness against various bacterial strains including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Specifically, this compound has been evaluated for its ability to inhibit these pathogens.
Table 1: Antimicrobial Activity Against Various Bacteria
Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Bacillus subtilis | 16 µg/mL | |
Escherichia coli | 64 µg/mL |
These findings suggest that the compound possesses promising antibacterial properties that warrant further investigation.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been studied for its potential anticancer activity. A study demonstrated that related compounds could inhibit cell proliferation in cancer cell lines such as HeLa and A549. The compound's mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .
Table 2: Anticancer Activity Against Cell Lines
Compound Name | Cell Line Tested | IC50 (µg/mL) |
---|---|---|
This compound | HeLa | 226 |
A549 | 242.52 |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in bacterial metabolism and cancer cell signaling pathways. This interaction may lead to disruption of essential biological functions within these cells .
Study on Antimicrobial Efficacy
A recent study focused on synthesizing a series of triazole derivatives and evaluating their antimicrobial efficacy using the serial dilution method. Among the synthesized compounds, those structurally similar to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria .
Anticancer Research
Another significant study investigated the antiproliferative effects of several triazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound could effectively inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
Properties
CAS No. |
53131-82-1 |
---|---|
Molecular Formula |
C9H10N4O3S2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C9H10N4O3S2/c1-6-10-11-9(17)13(6)12-7-2-4-8(5-3-7)18(14,15)16/h2-5,12H,1H3,(H,11,17)(H,14,15,16) |
InChI Key |
JBIWGBFDOSSLHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)N1NC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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